molecular formula C20H19FN4OS B2790566 2-cyclopropyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyrimidine-4-carboxamide CAS No. 2415492-30-5

2-cyclopropyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyrimidine-4-carboxamide

Cat. No.: B2790566
CAS No.: 2415492-30-5
M. Wt: 382.46
InChI Key: FLFSUENOCKCYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyrimidine-4-carboxamide is a complex organic compound that features a cyclopropyl group, a fluorophenyl group, a thiazole ring, and a pyrimidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanochemical synthesis, which involves grinding reactants together to induce chemical reactions, can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-cyclopropyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-12-10-17(25-18(23-12)13-2-3-13)19(26)22-9-8-16-11-27-20(24-16)14-4-6-15(21)7-5-14/h4-7,10-11,13H,2-3,8-9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFSUENOCKCYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.